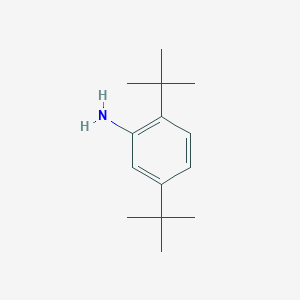

2,5-di-tert-Butylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZVLYNISQOZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345559 | |

| Record name | 2,5-di-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-03-7 | |

| Record name | 2,5-di-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,5-bis(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-di-tert-butylaniline (CAS: 21860-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological activities of 2,5-di-tert-butylaniline. The information is intended to support research and development activities in the fields of chemistry and life sciences.

Core Physicochemical Properties

This compound is a sterically hindered aromatic amine. The bulky tert-butyl groups significantly influence its physical and chemical properties, such as solubility and reactivity. It is a solid at room temperature with low solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 21860-03-7 | [2][3][4] |

| Molecular Formula | C₁₄H₂₃N | [2][3][4] |

| Molecular Weight | 205.34 g/mol | [2][3] |

| Melting Point | 103-106 °C | [2] |

| Boiling Point | 294.7 °C at 760 mmHg | |

| Appearance | Powder | [2] |

| Solubility | Low in water | [1] |

Synthesis and Purification

A general purification method for this compound involves steam distillation followed by recrystallization from ethanol, which yields fine needles.[6]

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristics can be expected:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons, the aromatic protons, and the amine protons. The tert-butyl protons would likely appear as a singlet in the aliphatic region. The aromatic protons would appear in the aromatic region, with their chemical shifts and splitting patterns determined by their positions on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tert-butyl groups and the aromatic ring. The chemical shifts would be influenced by the electron-donating effect of the amine group and the steric hindrance of the tert-butyl groups.[1]

FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry: The mass spectrum of an amine will typically show an odd-numbered molecular ion peak.[7] The fragmentation pattern of this compound would likely involve the loss of a methyl group from a tert-butyl substituent, leading to a stable benzylic carbocation.[8]

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various organic compounds, including new rigid bidentate nitrogen ligands.[2][3]

DNA Damage and Potential Carcinogenicity

There is evidence to suggest that this compound can act as a chlorinating agent that reacts with DNA to form thymine lesions. This interaction with DNA has been linked to potential carcinogenic effects.

Distinction from 2,5-di-tert-butylhydroquinone (SERCA Inhibitor)

It is crucial to distinguish this compound from its hydroquinone analog, 2,5-di-tert-butylhydroquinone (DTBHQ). While the initial query linked the aniline to SERCA inhibition, the available literature clearly indicates that 2,5-di-tert-butylhydroquinone , not the aniline, is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).

Experimental Protocols

Assessment of DNA Damage by Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a widely used method for quantifying DNA damage in individual cells.[9][10][11][12] The following is a generalized workflow for assessing DNA damage induced by a test compound like this compound.

Caption: A generalized workflow for the Comet Assay to assess DNA damage.

Signaling Pathways

Proposed Mechanism of DNA Damage

While the precise molecular mechanism of DNA damage by this compound is not fully elucidated in the provided search results, a plausible pathway involves its metabolic activation to a reactive species that can then interact with DNA bases. The formation of a thymine lesion suggests an oxidative or alkylating mechanism.

Caption: A proposed pathway for DNA damage induced by this compound.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

References

- 1. researchgate.net [researchgate.net]

- 2. 2,5-ジ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. scbt.com [scbt.com]

- 5. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 6. This compound | 21860-03-7 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Di-tert-butylaniline: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and detailed experimental protocols for the synthesis and characterization of 2,5-di-tert-butylaniline. This sterically hindered aniline derivative serves as a valuable building block in various fields of organic synthesis, including the development of ligands, dyes, and materials for optoelectronic applications.

Molecular Structure and Properties

This compound, also known as benzenamine, 2,5-bis(1,1-dimethylethyl), is an aromatic amine characterized by a benzene ring substituted with an amino group and two bulky tert-butyl groups at the 2 and 5 positions.[1][2][3][4] The presence of these bulky substituents imparts significant steric hindrance and increased lipophilicity to the molecule.[4]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₃N | [2][3] |

| Molecular Weight | 205.34 g/mol | [2][3][5] |

| CAS Number | 21860-03-7 | [2][3][5] |

| Appearance | Powder | [5] |

| Melting Point | 103-106 °C | [1][5] |

| Boiling Point | 294.7 °C at 760 mmHg | [1] |

| Density | 0.912 g/cm³ | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of sterically hindered anilines like this compound is the reduction of the corresponding nitroaromatic compound. Direct Friedel-Crafts alkylation of aniline can be challenging due to the amino group acting as a Lewis base and coordinating with the catalyst. Therefore, a two-step process involving the synthesis of 2,5-di-tert-butylnitrobenzene followed by its reduction is a more reliable approach.

Step 1: Synthesis of 2,5-Di-tert-butylnitrobenzene (Not detailed in search results, general procedure provided)

A plausible route would be the Friedel-Crafts alkylation of nitrobenzene with a tert-butylating agent such as tert-butyl chloride or tert-butanol in the presence of a Lewis acid catalyst like aluminum chloride. The reaction would need to be carefully controlled to favor di-substitution at the 2 and 5 positions.

Step 2: Reduction of 2,5-Di-tert-butylnitrobenzene to this compound

This protocol is based on the general procedure for the reduction of aromatic nitro compounds using tin(II) chloride.

Materials and Reagents:

-

2,5-di-tert-butylnitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,5-di-tert-butylnitrobenzene (1.0 equivalent) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (approximately 4-5 equivalents).

-

Slowly add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Expected ¹H NMR Data:

-

Two singlets for the two non-equivalent tert-butyl groups.

-

Signals for the three aromatic protons, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).

-

A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O.

-

-

Expected ¹³C NMR Data:

-

Signals for the quaternary and methyl carbons of the two tert-butyl groups.

-

Signals for the six aromatic carbons, with those bonded to the amino and tert-butyl groups showing distinct chemical shifts.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer.

-

Expected IR Data:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic (tert-butyl) groups around 2800-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

C-N stretching vibrations around 1250-1350 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI).

-

Expected MS Data:

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 205.34.

-

A common fragmentation pattern for tert-butyl substituted compounds is the loss of a methyl group (M-15) or a tert-butyl group (M-57).

-

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals for tert-butyl protons, aromatic protons, and NH₂ protons. |

| ¹³C NMR | Signals for aliphatic and aromatic carbons. |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2800-3100 (C-H stretch), ~1450-1600 (C=C stretch).[6] |

| Mass Spec (m/z) | Molecular ion at ~205; fragments corresponding to loss of methyl and/or tert-butyl groups.[6] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides essential information for researchers working with this compound. By following the detailed protocols and utilizing the provided structural and quantitative data, scientists can confidently synthesize and characterize this important chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to the Solubility of 2,5-di-tert-butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, generalized experimental protocol for the quantitative determination of the solubility of 2,5-di-tert-butylaniline. Adherence to this methodology will enable researchers to generate reliable and reproducible solubility data, which is crucial for applications in organic synthesis, formulation development, and material science.

Data Presentation

To ensure consistency and facilitate comparison, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table is recommended for summarizing quantitative results:

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/HPLC | |||

| e.g., Chloroform | e.g., 25 | e.g., Shake-Flask/HPLC |

Experimental Protocols

The following section details a robust methodology for the experimental determination of the solubility of this compound in various organic solvents. The protocol is based on the widely accepted shake-flask method, followed by quantitative analysis.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

Solute: this compound (purity ≥99%)[5]

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane, chloroform).

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Vortex mixer

-

Procedure:

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is generally recommended, with preliminary studies to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution does not change over time).

2. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be positioned in the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

3. Quantitative Analysis (HPLC/GC):

-

Method Development: Develop a suitable HPLC or GC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector wavelength/temperature.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Inject the diluted, saturated solution into the HPLC or GC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

4. Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).

-

Perform each solubility determination in triplicate to ensure the precision and reliability of the results.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Physicochemical Characterization of 2,5-di-tert-butylaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting and boiling points of 2,5-di-tert-butylaniline, a key organic intermediate. A comprehensive understanding of these fundamental physical properties is crucial for its application in synthesis, quality control, and formulation within the pharmaceutical and chemical industries. This document outlines the available data, presents detailed experimental protocols for the determination of these properties, and situates these characterization methods within a broader drug development workflow.

Physicochemical Data of this compound

The physical properties of this compound are summarized in the table below. These data are essential for predicting the compound's behavior in various physical states and for its purification and handling.

| Property | Value | Notes |

| Melting Point | 103-106 °C (lit.)[1][2][3] | A narrow melting range is indicative of a high degree of purity.[1] |

| Boiling Point | Data not readily available in the literature. | The boiling point is expected to be significantly higher than that of aniline due to the increased molecular weight and van der Waals interactions from the two bulky tert-butyl groups.[4] |

| Molecular Formula | C₁₄H₂₃N | |

| Molecular Weight | 205.34 g/mol | |

| Appearance | Powder | |

| CAS Number | 21860-03-7 |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

This method is one of the most common for determining the melting point of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If necessary, finely powder the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.

-

The final packed sample height should be 2-3 mm for an accurate measurement.

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate to obtain an approximate melting point.

-

Once an approximate range is determined, allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus.

-

Set the initial temperature to about 15-20 °C below the approximate melting point.

-

Begin heating at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range (e.g., 103-105 °C).

-

Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this procedure would be performed on a molten sample.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation:

-

Place a small amount of molten this compound into a small test tube, filling it to a depth of about 1-2 cm.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and insert the thermometer and sample assembly, ensuring the heat-resistant oil level is above the side arm.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heating of the oil through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording:

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the substance.

-

It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Workflow for Physicochemical Characterization

The determination of melting and boiling points is an integral part of the overall physicochemical characterization of a new chemical entity in a research and development setting. The following diagram illustrates a typical workflow.

Caption: Workflow for the characterization of a new chemical entity.

References

Spectroscopic Profile of 2,5-di-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-di-tert-butylaniline (CAS No. 21860-03-7). Due to the limited availability of direct experimental spectra for this specific isomer, this guide utilizes predictive data based on the known spectroscopic behavior of the closely related isomer, 3,5-di-tert-butylaniline, and fundamental principles of spectroscopy. This information is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and analytical method development.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 21860-03-7[1][2][3] |

| Molecular Formula | C₁₄H₂₃N[1][3][4] |

| Molecular Weight | 205.34 g/mol [1] |

| Melting Point | 103-106 °C[5] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 1H | Ar-H |

| ~6.9-7.1 | dd | 1H | Ar-H |

| ~6.7-6.9 | d | 1H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~1.3 | s | 9H | tert-butyl |

| ~1.2 | s | 9H | tert-butyl |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~146 | Ar-C (C-NH₂) |

| ~142 | Ar-C (C-tert-butyl) |

| ~138 | Ar-C (C-tert-butyl) |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~34.5 | Quaternary C (tert-butyl) |

| ~34.0 | Quaternary C (tert-butyl) |

| ~31.5 | CH₃ (tert-butyl) |

| ~29.5 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine)[5] |

| ~2850-2970 | Strong | C-H stretch (aliphatic, tert-butyl)[5] |

| ~1600-1620 | Medium | N-H bend (scissoring) |

| ~1450-1500 | Medium | C=C stretch (aromatic ring) |

| ~800-850 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 205 | High | [M]⁺ (Molecular Ion)[6] |

| 190 | High | [M-CH₃]⁺[6] |

| 148 | Medium | [M-C(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the KBr pellet method is suitable. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted MS fragmentation pathway.

References

- 1. scbt.com [scbt.com]

- 2. CAS 21860-03-7: this compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. biocompare.com [biocompare.com]

- 5. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 6. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Steric Hindrance on the Chemistry of 2,5-Di-tert-butylaniline: A Technical Guide

An in-depth technical guide or whitepaper on the core steric hindrance effects of 2,5-di-tert-butylaniline.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amine characterized by the presence of two bulky tert-butyl groups on the benzene ring, one of which is positioned ortho to the amino group.[1] This substitution pattern imparts significant and fascinating steric effects that dominate its chemical reactivity, spectroscopic properties, and utility in synthesis. The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, occupies a large volume of space, effectively shielding the amino group and the ortho-position.[2] This guide provides an in-depth analysis of these steric effects, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in leveraging the unique properties of this compound. Its applications primarily stem from its use as a sterically encumbered building block, for instance, in the preparation of rigid bidentate nitrogen ligands.[3][4][5]

Physicochemical and Spectroscopic Properties

The bulky tert-butyl groups influence the molecule's fundamental properties. The high lipophilicity conferred by the alkyl groups leads to low solubility in water.[1] The steric hindrance around the amino group also affects its basicity.

Table 1: Physicochemical Properties of Substituted Anilines

| Property | This compound | 3,5-Di-tert-butylaniline | Aniline (Reference) |

| Molecular Formula | C₁₄H₂₃N[6] | C₁₄H₂₃N | C₆H₇N |

| Molecular Weight | 205.34 g/mol [6] | 205.34 g/mol | 93.13 g/mol |

| Melting Point (°C) | 103-106[3] | 54-57 | -6 |

| pKa (50% aq. EtOH) | 3.58[7] | Not Available | 4.6 (in H₂O) |

The pKa of this compound is notably lower than that of aniline, indicating reduced basicity. While the tert-butyl groups are electron-donating, the steric hindrance caused by the ortho-substituent can impede the solvation of the corresponding anilinium ion, thereby decreasing its stability and reducing the amine's basicity.

Spectroscopic Signatures of Steric Hindrance

Steric hindrance in this compound is evident in its spectroscopic data. In ¹H NMR, the tert-butyl protons appear as sharp singlets, while the aromatic protons show a characteristic splitting pattern. In IR spectroscopy, the N-H stretching frequencies can be shifted compared to unhindered anilines.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Feature | Approximate Position | Notes |

| ¹H NMR | tert-Butyl Protons (ortho) | ~1.4 ppm (s, 9H) | Chemical shift typical for tert-butyl groups on an aromatic ring.[4] |

| tert-Butyl Protons (meta) | ~1.3 ppm (s, 9H) | Slightly different chemical environment from the ortho group. | |

| Aromatic Protons | 6.7-7.2 ppm (m, 3H) | Complex splitting due to the substitution pattern. | |

| Amine Protons | ~3.7 ppm (s, 2H) | Broad singlet, chemical shift can vary with solvent and concentration. | |

| ¹³C NMR | Aromatic C-N | ~145 ppm | The carbon attached to the amino group. |

| Aromatic C-tBu | ~142 ppm, ~148 ppm | Carbons attached to the tert-butyl groups. | |

| Aromatic C-H | ~115-125 ppm | Unsubstituted aromatic carbons. | |

| Quaternary tBu Carbon | ~34 ppm | The central carbon of the tert-butyl groups. | |

| Methyl tBu Carbons | ~30-32 ppm | The methyl carbons of the tert-butyl groups. | |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | Asymmetric and symmetric stretches, characteristic of a primary amine.[4] |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | From the tert-butyl groups.[4] | |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | Benzene ring vibrations. |

Steric Effects on Chemical Reactivity

The dominant feature of this compound's chemistry is the steric shielding of the amino group and the adjacent ortho-position by one of the tert-butyl groups. This profoundly impacts its reactivity compared to aniline or less hindered derivatives.

Caption: Logical diagram of steric hindrance in this compound.

N-Acylation and N-Alkylation

Reactions involving nucleophilic attack by the amino nitrogen are significantly retarded. The bulky ortho-tert-butyl group physically obstructs the approach of electrophiles like acyl chlorides or alkyl halides. This effect is a general phenomenon for ortho-substituted anilines, with reactivity decreasing dramatically as the size of the ortho-substituent increases.

Table 3: Relative Rate Constants for the Acylation of Substituted Anilines

| Aniline Derivative | Ortho Substituent(s) | Relative Rate Constant (k_rel) |

| Aniline | H | 1 |

| 2-Methylaniline | -CH₃ | ~0.1 |

| 2,6-Dimethylaniline | -CH₃, -CH₃ | ~0.001 |

| 2,6-Di-tert-butylaniline | -C(CH₃)₃, -C(CH₃)₃ | Negligible |

Diazotization and Aryne Formation

One of the most compelling consequences of the substitution pattern in this compound is its behavior upon diazotization. Treatment of anilines with nitrous acid typically forms a diazonium salt. In this case, the resulting diazonium salt is unstable and can decompose. The presence of a hydrogen atom at the 6-position allows for the elimination of N₂ and a proton to form a highly reactive 3,6-di-tert-butylbenzyne intermediate. This "aryne" can then be trapped by a suitable diene, such as furan, in a Diels-Alder reaction.

Caption: Reaction pathway for aryne formation and trapping.

Case Study: Steric Crowding in a Crystal Lattice

While a crystal structure for this compound is not publicly available, the structure of the more hindered 2,4,6-tri-tert-butylaniline provides an excellent model for understanding the structural distortions caused by bulky groups. X-ray diffraction studies reveal significant deviations from idealized geometries. The C-C bonds connecting the tert-butyl groups to the ring are elongated, and the bond angles within the benzene ring are distorted to accommodate the steric bulk.

Table 4: Selected Bond Distances and Angles for 2,4,6-Tri-tert-butylaniline

| Parameter | Description | Value | Ideal Value |

| Bond Length | C(ring)-C(tert-butyl) | 1.564 Å | ~1.51 Å |

| Bond Angle | C-C-C (in ring at tBu) | 127.6° | 120° |

Data from the crystal structure of 2,4,6-tri-tert-butylaniline, illustrating the distortion from standard sp² geometry due to steric repulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is based on established methods for the alkylation of anilines and subsequent reduction of a nitro intermediate.

Caption: General workflow for the synthesis of this compound.

Step 1: Nitration of 1,4-Di-tert-butylbenzene

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 1,4-di-tert-butylbenzene.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice. The solid product, 2,5-di-tert-butylnitrobenzene, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 2: Reduction to this compound

-

To a round-bottom flask, add the crude 2,5-di-tert-butylnitrobenzene and a suitable solvent like ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin hydroxides.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Purification

-

The crude product can be purified by steam distillation.[7]

-

Further purification can be achieved by recrystallization from ethanol to yield fine needles of this compound.[7]

Protocol 2: Diazotization and Aryne Trapping with Furan

This protocol is based on the work of Franck and Yanagi describing the aryne pathway.

-

Dissolve this compound in a suitable solvent (e.g., THF or monoglyme) containing a large excess of furan, which acts as the trapping agent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a diazotizing agent, such as isoamyl nitrite, dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. Nitrogen gas evolution should be observed.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product (the Diels-Alder adduct) by column chromatography on silica gel.

Conclusion

The steric hindrance imparted by the tert-butyl groups, particularly the ortho-substituent, is the defining characteristic of this compound's chemistry. It reduces the nucleophilicity and basicity of the amino group, alters reaction pathways to favor unique intermediates like benzynes, and creates a sterically defined environment. These features make it a valuable tool for chemists to design molecules with specific three-dimensional structures, such as bulky ligands for catalysis or specialized building blocks in materials science and drug development. Understanding and anticipating these steric effects are crucial for the successful application of this versatile compound.

References

A Technical Guide to the Electronic Properties of Di-tert-butyl Substituted Anilines

An in-depth technical guide or whitepaper on the core electronic properties of di-tert-butyl substituted anilines.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The substitution of aniline with bulky tert-butyl groups dramatically alters its electronic properties, primarily through steric hindrance. This guide provides a comprehensive overview of these changes, focusing on 2,4- and 2,6-di-tert-butyl substituted anilines. We delve into the impact of steric strain on aromatic conjugation, the electrochemical behavior leading to the formation of persistent radical cations, and the corresponding spectroscopic signatures. This document serves as a technical resource, presenting key quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the structure-property relationships in these valuable chemical intermediates.

Introduction: The Role of Steric Hindrance

Aniline and its derivatives are fundamental building blocks in chemical synthesis. The introduction of two tert-butyl groups onto the aromatic ring creates significant steric congestion, which is the primary determinant of the unique electronic characteristics of these molecules.[1] The position of these bulky groups dictates the extent of these effects. In 2,6-di-tert-butylaniline, the ortho-substituents sterically force the amino (-NH₂) group to twist out of the plane of the benzene ring. This distortion profoundly interrupts the π-conjugation between the nitrogen lone pair and the aromatic system, which in turn suppresses basicity and alters reactivity.[2][3] This steric shielding is also responsible for the remarkable stability of the nitrogen-centered radical cations formed upon oxidation, as it physically blocks dimerization and other common decay pathways.[2][4] Di-tert-butyl anilines, particularly the 2,4-isomer, are versatile intermediates in the synthesis of dyes, pigments, polymer composites, and pharmaceuticals.[5] Understanding their electronic properties is therefore crucial for designing and controlling chemical reactions and developing new materials.

Core Electronic Properties and Characterization

The electronic landscape of di-tert-butyl anilines is best understood through a combination of electrochemical analysis, spectroscopy, and computational modeling.

Electrochemical Behavior and Oxidation Potentials

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of these molecules. The oxidation of anilines is often a key step in their reaction pathways, such as electropolymerization.[6] For di-tert-butyl substituted anilines, the most significant electrochemical feature is the one-electron oxidation to form a radical cation. The steric hindrance provided by the tert-butyl groups, especially in the 2,6- and 2,4,6-substituted derivatives, stabilizes these radical cations, making their formation electrochemically reversible.[2][7] The oxidation potential is a key quantitative measure of the ease with which this electron is removed.

| Compound | Oxidation Potential (E½ or Epa) vs. Ref. | Solvent/Electrolyte | Notes |

| 2,6-Di-tert-butylaniline | ~ +0.6 to +0.8 V (vs. Ag/AgCl or SCE) | CH₂Cl₂ or ACN / TBAPF₆ | Reversible one-electron oxidation to a stable radical cation.[4][7] |

| 2,4-Di-tert-butylaniline | ~ +0.5 to +0.7 V (vs. Ag/AgCl or SCE) | CH₂Cl₂ or ACN / TBAPF₆ | Oxidation leads to the formation of radical species. |

| 2,4,6-Tri-tert-butylaniline | ~ +0.7 V (vs. Ag/AgCl or SCE) | CH₂Cl₂ / TBAPF₆ | Generates a remarkably persistent N-centered radical.[2] |

| Aniline (for comparison) | ~ +0.9 to +1.3 V (vs. SCE) | Aqueous or ACN | Oxidation is typically irreversible and leads to polymerization.[8][9] |

| Note: Exact potential values can vary significantly based on experimental conditions (electrode material, solvent, electrolyte, scan rate). |

Spectroscopic Properties

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy reveals changes in the electronic transitions within the molecule. In a typical aniline, the spectrum shows bands corresponding to the π → π* transitions of the benzene ring and an n → π* transition involving the nitrogen lone pair. When steric hindrance forces the amino group out of the aromatic plane, the conjugation is broken, leading to a blue shift (a shift to shorter wavelengths) in the absorption bands associated with the delocalized π-system.[10][11] Upon oxidation to the radical cation, new absorption bands appear at much longer wavelengths (e.g., in the visible or even near-IR region), which is characteristic of these open-shell species.[7]

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR is the definitive method for the detection and characterization of radical species.[12] While most aniline radicals are too short-lived for direct detection, the sterically protected radicals derived from di-tert-butyl anilines are persistent enough to be studied for hours or even isolated as crystalline salts.[2][7] The EPR spectrum provides the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which give information about the delocalization of the unpaired electron onto nearby magnetic nuclei (primarily ¹⁴N and ¹H).[13][14]

| Species | Technique | Key Observables (λ_max, g-value, a_N) | Notes |

| Neutral 2,4-di-tert-butylaniline | UV-Vis | λ_max ~240 nm, ~290 nm | Typical aromatic amine absorptions. |

| 2,6-di-tert-butylaniline Radical Cation | UV-Vis | λ_max ~460 nm, ~940 nm | Appearance of new bands upon oxidation confirms radical formation.[7] |

| 2,6-di-tert-butylaniline Radical Cation | EPR | g ≈ 2.003-2.006; a_N ≈ 7-9 G | Confirms a nitrogen-centered radical with spin delocalization.[14] |

| 2,4,6-tri-tert-butylaniline Radical | EPR | g ≈ 2.004; a_N ≈ 8.5 G | Shows a persistent N-centered radical.[2] |

Computational Insights

Density Functional Theory (DFT) calculations are widely used to complement experimental data.[15][16] These studies can predict molecular geometries, frontier molecular orbital (HOMO and LUMO) energies, and spin density distributions in radical cations. A key finding is that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the aniline nitrogen and the aromatic ring. The energy of the HOMO correlates well with the experimental oxidation potential; a higher HOMO energy corresponds to a lower oxidation potential.[17] DFT calculations confirm that in 2,6-di-tert-butylaniline, the N-C bond is twisted significantly from the plane of the phenyl ring, disrupting conjugation and raising the HOMO energy relative to a planar conformation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,2-bis[(2,4-di-tert-butylphenyl)imino]acenaphthene | -0.201 | -0.077 | 0.124 |

| 1,2-bis[(2,4,6-tri-tert-butylphenyl)imino]acenaphthene | -0.201 | -0.075 | 0.126 |

| Note: These values are for larger ligand systems derived from the anilines but illustrate the minimal electronic effect of an additional tert-butyl group at the 6-position when conjugation is already disrupted. Data from DFT calculations at the B3LYP/6-31G(d,p) level.[2] |

Visualizing Key Concepts and Workflows

Caption: Steric clash from ortho tert-butyl groups disrupts π-conjugation.

Caption: Electrochemical oxidation pathway to a stable radical cation.

Caption: Workflow for characterizing di-tert-butyl aniline properties.

Experimental Protocols

Cyclic Voltammetry (CV)

This protocol describes a typical procedure for analyzing the electrochemical oxidation of a substituted aniline.[18][19]

-

Electrode Preparation: Polish the working electrode (e.g., a 3 mm platinum or glassy carbon disc) with alumina powder (Al₂O₃) on a polishing pad to a mirror finish.[18] Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use the polished disc as the working electrode, a platinum wire as the counter (auxiliary) electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[19]

-

Solution Preparation: Prepare a ~1-5 mM solution of the di-tert-butyl aniline in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[6] Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window (e.g., from 0.0 V to +1.2 V vs. the reference). Scan the potential at a set rate (e.g., 100 mV/s) and record the resulting current.[6] Perform scans at multiple rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox process.[18]

-

Analysis: The resulting plot of current vs. potential is the cyclic voltammogram. The peak potential (Epa for anodic scan, Epc for cathodic scan) provides information about the oxidation potential. For a reversible process, the half-wave potential (E½) is calculated as (Epa + Epc)/2.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the measurement of the absorption spectrum of an aniline derivative.[11][20]

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

-

Solution Preparation: Prepare a dilute solution of the di-tert-butyl aniline in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or methanol). The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol describes the detection of a stable aniline radical cation.[14][21]

-

Radical Generation: Generate the radical cation, typically by chemical or electrochemical oxidation.

-

Chemical Oxidation: Dissolve the di-tert-butyl aniline in a non-reactive solvent (e.g., CH₂Cl₂). Add a one-electron oxidizing agent (e.g., AgSbF₆ or NOBF₄) and stir until a color change indicates radical formation.

-

Electrochemical Oxidation: Perform bulk electrolysis in an EPR-compatible electrochemical cell at a potential slightly positive of the oxidation potential determined by CV.

-

-

Sample Preparation: Transfer the radical solution into a thin-walled quartz EPR tube (e.g., 2-4 mm outer diameter).

-

Instrument Tuning: Place the EPR tube into the resonant cavity of the EPR spectrometer. Tune the spectrometer to the cavity's resonant frequency.

-

Data Acquisition: Set the instrument parameters, including the center magnetic field, sweep width, microwave power, modulation frequency, and modulation amplitude. Sweep the magnetic field and record the microwave absorption derivative spectrum.

-

Analysis: The resulting spectrum is analyzed to determine the g-value (by comparison with a standard of known g-value) and any hyperfine coupling constants (by measuring the splitting between the spectral lines). Computer simulation is often used to confirm the spectral assignments.[14]

Conclusion

The electronic properties of di-tert-butyl substituted anilines are dominated by the steric influence of the bulky alkyl groups. By forcing the amino group out of the plane of the aromatic ring, these substituents disrupt π-conjugation, which alters the molecule's spectroscopic signature and electrochemical behavior. The most notable consequence is the formation of unusually persistent nitrogen-centered radical cations upon oxidation, a feature that has been thoroughly characterized by cyclic voltammetry and EPR spectroscopy. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers leveraging these unique properties in catalyst design, materials science, and synthetic chemistry.

References

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. lookchem.com [lookchem.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EPR studies of nitrogen-centred free radicals. Part 53.1 Isolation, EPR spectra and magnetic characterization of N-(arylthio)-2,4-diaryl-6-cyanophenylaminyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. EPR studies of nitrogen-centred free radicals. Part 53.1 Isolation, EPR spectra and magnetic characterization of N-(arylthio)-2,4-diaryl-6-cyanophenylaminyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 17. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. jetir.org [jetir.org]

- 20. researchgate.net [researchgate.net]

- 21. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Safety Guide for 2,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,5-di-tert-butylaniline, a key intermediate in various chemical syntheses. The information is compiled from Safety Data Sheets (SDS) and toxicological information for structurally related compounds to ensure a thorough understanding of its hazard profile. This document is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is an organic compound with two tert-butyl groups attached to the aniline ring. These bulky alkyl groups significantly influence its physical and chemical properties, such as its steric hindrance and lipophilicity.[1] It is a solid at room temperature and has low solubility in water.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₃N | [1] |

| Molecular Weight | 205.34 g/mol | |

| CAS Number | 21860-03-7 | [1] |

| Appearance | Powder | |

| Melting Point | 103-106 °C | |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, and respiratory tract irritation upon single exposure.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

GHS Pictogram:

Toxicological Information

Acute Toxicity

No specific acute toxicity values for this compound have been identified. However, for the structurally related compound 3,5-di-tert-butylaniline, it is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 4). This suggests that this compound may also have a similar acute toxicity profile.

Skin Irritation

Classification: Category 2 (Causes skin irritation).

This classification indicates that in animal studies, exposure to this compound likely resulted in reversible skin irritation.

Experimental Protocol (Based on OECD Guideline 404):

A typical study for skin irritation involves the application of the test substance to the shaved skin of albino rabbits. Observations for erythema (redness) and edema (swelling) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period. The severity of the reactions is scored, and a mean score is calculated to determine the irritation category. For a Category 2 classification, moderate to severe irritation is observed, which is reversible within a 14-day observation period.

Eye Irritation

Classification: Category 2A (Causes serious eye irritation).

This classification suggests that this compound can cause significant, but reversible, eye irritation.

Experimental Protocol (Based on OECD Guideline 405):

The standard method for assessing eye irritation involves instilling the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. A Category 2A classification is assigned if the substance produces reversible adverse effects on the eye within a 21-day observation period.

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

Classification: Category 3 (May cause respiratory irritation).

This classification indicates that a single exposure to this compound, likely via inhalation, can cause irritation to the respiratory tract.

Experimental Protocol (Based on OECD Guideline 403):

Acute inhalation toxicity studies are typically conducted on rats. The animals are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (usually 4 hours). Clinical signs, including signs of respiratory irritation, are observed during and after exposure. A STOT-SE Category 3 classification for respiratory tract irritation is based on evidence of transient irritant effects.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety measures must be implemented during handling and use.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Logical Relationships in Hazard Response

The following diagram illustrates the logical workflow for responding to an exposure incident with this compound.

Caption: Hazard response workflow for this compound exposure.

Experimental Workflows

The following diagram illustrates a generalized workflow for assessing the toxicological profile of a chemical like this compound according to OECD guidelines.

Caption: Generalized toxicological testing workflow.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific quantitative toxicity data is limited, the available information from Safety Data Sheets and data on structural analogs provide a solid basis for risk assessment and the implementation of appropriate safety measures. Adherence to recommended personal protective equipment, engineering controls, and first aid procedures is essential to minimize the risk of exposure and ensure a safe working environment for all personnel. Further toxicological studies would be beneficial to provide a more complete quantitative safety profile for this compound.

References

In-depth Technical Guide: Thermal Stability and Oxidation Resistance of 2,5-di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and oxidation resistance of 2,5-di-tert-butylaniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related sterically hindered aromatic amines and phenols to project the likely properties and behaviors of this compound. The document outlines expected thermal decomposition pathways, antioxidant mechanisms, and provides detailed, generalized experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling them to design and interpret experiments aimed at characterizing this and similar molecules.

Introduction

This compound is an organic compound characterized by an aniline core substituted with two bulky tert-butyl groups at the 2 and 5 positions. This steric hindrance is anticipated to significantly influence its chemical and physical properties, notably its thermal stability and resistance to oxidation.[1] Such compounds are of interest in various industrial applications, including as intermediates in the synthesis of dyes and pigments, and potentially as stabilizers and antioxidants in pharmaceuticals and other materials.[1][2] Understanding the thermal and oxidative stability of this compound is crucial for its potential applications, particularly in environments where it may be exposed to high temperatures or oxidative stress.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₃N | [3][4] |

| Molecular Weight | 205.34 g/mol | [3][4] |

| Melting Point | 103-106 °C | [3][4] |

| Appearance | White to off-white powder |

Thermal Stability (Hypothesized)

It is anticipated that the thermal decomposition of this compound in an inert atmosphere would occur at a relatively high temperature due to the steric protection afforded by the tert-butyl groups. The primary decomposition event would likely involve the fragmentation of the tert-butyl groups and subsequent degradation of the aromatic ring.

Table 2: Projected TGA Data for this compound (Hypothetical)

| Temperature Range (°C) | Weight Loss (%) | Probable Event |

| < 150 | < 1% | Loss of volatile impurities/moisture |

| 200 - 350 | 50-60% | Initial decomposition, loss of tert-butyl groups |

| > 350 | > 60% | Further degradation of the aromatic structure |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing the thermal stability of an aromatic amine like this compound.

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Ensure the sample is a homogenous, fine powder. Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined as the point of significant weight loss.

-

Oxidative Stability (Hypothesized)

The oxidation resistance of this compound is expected to be significant due to the steric hindrance around the amino group. This structural feature should protect the nitrogen atom from oxidative attack. The antioxidant activity likely proceeds via a hydrogen atom transfer (HAT) mechanism from the amino group to a radical species, forming a stabilized aminyl radical.

Antioxidant Activity

While no specific IC50 values for this compound in DPPH or other antioxidant assays are available, related sterically hindered phenols exhibit significant radical scavenging activity.[1] It is reasonable to infer that this compound would also demonstrate antioxidant properties.

Table 3: Projected Antioxidant Activity of this compound (Hypothetical)

| Assay | Parameter | Projected Value |

| DPPH | IC50 (µg/mL) | 50 - 200 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for determining the antioxidant activity of a compound like this compound.

Objective: To measure the radical scavenging capacity of the sample.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent.

-

Prepare a series of dilutions of the test compound and positive control.

-

-

Assay:

-

Add a specific volume of the DPPH working solution to each well of the microplate.

-

Add a corresponding volume of the test compound dilutions, positive control dilutions, or blank solvent to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Degradation Pathways (Hypothesized)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9][10] While specific degradation products for this compound have not been reported, potential pathways can be inferred from the chemistry of anilines.[3][11]

-

Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide), the primary amine is susceptible to oxidation, potentially forming nitroso, nitro, or polymeric products. The steric hindrance from the tert-butyl groups may favor the formation of more stable radical intermediates.

-

Thermal Degradation: As discussed in the thermal stability section, high temperatures are expected to cause fragmentation of the tert-butyl groups and eventual decomposition of the aromatic ring.

Conclusion

While direct experimental data on the thermal stability and oxidation resistance of this compound is limited, this technical guide provides a projected profile based on the known properties of structurally similar compounds. The steric hindrance afforded by the two tert-butyl groups is expected to confer significant thermal stability and antioxidant potential to the molecule. The provided experimental protocols offer a robust framework for researchers to empirically determine these properties. Further investigation into the specific degradation products and the quantitative antioxidant efficacy of this compound is warranted to fully elucidate its potential for applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-di-tert-butylaniline from 1,4-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of 2,5-di-tert-butylaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the nitration of commercially available 1,4-di-tert-butylbenzene to yield 2,5-di-tert-butylnitrobenzene, which is subsequently reduced to the target aniline. The protocols provided are based on established chemical principles and are intended to be reproducible in a standard laboratory setting.

Introduction

This compound is a sterically hindered aniline derivative utilized in the synthesis of various organic molecules, including ligands for catalysis and functional materials. Its synthesis from 1,4-di-tert-butylbenzene is a common undergraduate and industrial laboratory procedure that illustrates key principles of electrophilic aromatic substitution and reduction reactions. These application notes provide a comprehensive guide for researchers to perform this synthesis efficiently and safely.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Nitration: 1,4-di-tert-butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 2,5-di-tert-butylnitrobenzene.

-

Reduction: The nitro group of 2,5-di-tert-butylnitrobenzene is then reduced to an amino group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid to produce the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,4-di-tert-butylbenzene | C₁₄H₂₂ | 190.33 | 77-79 |

| 2,5-di-tert-butylnitrobenzene | C₁₄H₂₁NO₂ | 235.32 | 88-90[] |

| This compound | C₁₄H₂₃N | 205.34 | 103-106[2][3] |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Key Reagents | Typical Reaction Time | Typical Yield (%) |

| Nitration | HNO₃, H₂SO₄ | 1-2 hours | 70-80% |

| Reduction | SnCl₂·2H₂O, HCl | 2-4 hours | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2,5-di-tert-butylnitrobenzene (Nitration)

Materials:

-

1,4-di-tert-butylbenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (or diethyl ether)